molecular formula C16H17N2O2P B8540426 1,4-Dimethyl-2,3-diphenyl-1,4,2lambda~5~-diazaphospholidine-2,5-dione CAS No. 57848-24-5

1,4-Dimethyl-2,3-diphenyl-1,4,2lambda~5~-diazaphospholidine-2,5-dione

Cat. No. B8540426
CAS RN: 57848-24-5
M. Wt: 300.29 g/mol
InChI Key: VEURNDDZNDNAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-2,3-diphenyl-1,4,2lambda~5~-diazaphospholidine-2,5-dione is a useful research compound. Its molecular formula is C16H17N2O2P and its molecular weight is 300.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethyl-2,3-diphenyl-1,4,2lambda~5~-diazaphospholidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-2,3-diphenyl-1,4,2lambda~5~-diazaphospholidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57848-24-5

Product Name

1,4-Dimethyl-2,3-diphenyl-1,4,2lambda~5~-diazaphospholidine-2,5-dione

Molecular Formula

C16H17N2O2P

Molecular Weight

300.29 g/mol

IUPAC Name

1,4-dimethyl-2-oxo-2,3-diphenyl-1,4,2λ5-diazaphospholidin-5-one

InChI

InChI=1S/C16H17N2O2P/c1-17-15(13-9-5-3-6-10-13)21(20,18(2)16(17)19)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

VEURNDDZNDNAKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(P(=O)(N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 0.3 mole each of bis(chloropropyl)phenylphosphonite, 1,3-dimethylurea, and benzaldehyde in 100g of toluene is warmed at 105°-110° for 1.5 hr, giving a light yellow reaction mixture in which about half of the phosphorus detectable by nmr had a chemical shift at -25.9 ppm. Stripping to 107°/0.5mm followed by dilution with ether and filtration gives 14.8g of white solid: mp 132°-138° (141.5°-143.5° from tetrahydrofuran-ether); 31P nmr -25.6 ppm; 1H nmr δ7.3 and 7.6 (m, 10, aryl), 4.6 (d, 1, J = 6Hz, CH), 2.9 (d, 3, J = 8Hz, CH3NP), 2.8 (s, 3, CH3NCH) (phosphorus decoupling converted both doublets to singlets); mass spectrum (70 eV) m/e(rel intensity) 300(27) (molecular ion), 243(67), 228(35), 166(15), 124(30), 118(100), 77(38), 60(15).
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bis(chloropropyl)phenylphosphonite
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0.3 mol
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Synthesis routes and methods II

Procedure details

A solution of 0.3 mole each of bis(chloropropyl) phenylphosphonite, 1,3-dimethylurea, and benzaldehyde in 100g of toluene is warmed at 105°-110° for 1.5 hr, giving a light yellow reaction mixture in which about half of the phosphorus detectable by nmr had a chemical shift at -25.9 ppm. Stripping to 107°/0.5mm followed by dilution with ether and filtration gives 14.8g of white solid: mp 132°-138° (141.5°-143.5° from tetrahydrofuran-ether); 31P nmr -25.6 ppm; 1H nmr δ 7.3 and 7.6 (m, 10, aryl), 4.6 (d, 1, J = 6Hz, CH), 2.9 (d, 3, J = 8Hz, CH3NP), 2.8 (s, 3, CH3NCH) (phosphorus decoupling converted both doublets to singlets); mass spectrum (70 eV) m/e(rel intensity) 300(27) (molecular ion), 243(67), 228(35), 166(15), 124(30), 118(100), 77(38), 60(15).
Name
bis(chloropropyl) phenylphosphonite
Quantity
0.3 mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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solvent
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